Cas no 1040660-71-6 (3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide)

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide structure
1040660-71-6 structure
商品名:3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
CAS番号:1040660-71-6
MF:C22H27N3O6
メガワット:429.466285943985
CID:6387425
PubChem ID:27378065

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
    • 3,4-diethoxy-N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]benzamide
    • Benzamide, 3,4-diethoxy-N-[2-(1,3,4,8-tetrahydro-7-methoxy-1,8-dioxo-2H-pyrido[1,2-a]pyrazin-2-yl)ethyl]-
    • VU0643095-1
    • AKOS024508345
    • 3,4-diethoxy-N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)benzamide
    • 1040660-71-6
    • F5383-0079
    • インチ: 1S/C22H27N3O6/c1-4-30-18-7-6-15(12-19(18)31-5-2)21(27)23-8-9-24-10-11-25-14-20(29-3)17(26)13-16(25)22(24)28/h6-7,12-14H,4-5,8-11H2,1-3H3,(H,23,27)
    • InChIKey: WHFHUGPFOSCKCZ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCN1CCN2C=C(OC)C(=O)C=C2C1=O)(=O)C1=CC=C(OCC)C(OCC)=C1

計算された属性

  • せいみつぶんしりょう: 429.18998559g/mol
  • どういたいしつりょう: 429.18998559g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 31
  • 回転可能化学結合数: 9
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 97.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5383-0079-3mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
3mg
$63.0 2023-09-10
Life Chemicals
F5383-0079-20mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
20mg
$99.0 2023-09-10
Life Chemicals
F5383-0079-25mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
25mg
$109.0 2023-09-10
Life Chemicals
F5383-0079-50mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
50mg
$160.0 2023-09-10
Life Chemicals
F5383-0079-5μmol
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5383-0079-10μmol
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5383-0079-75mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
75mg
$208.0 2023-09-10
Life Chemicals
F5383-0079-40mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
40mg
$140.0 2023-09-10
Life Chemicals
F5383-0079-100mg
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
100mg
$248.0 2023-09-10
Life Chemicals
F5383-0079-20μmol
3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide
1040660-71-6
20μmol
$79.0 2023-09-10

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide 関連文献

3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 1040660-71-6 and Product Name: 3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide

The compound with the CAS number 1040660-71-6 and the product name 3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide represents a significant advancement in the field of chemically modified pharmaceutical intermediates. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of multiple functional groups, including diethoxy, methoxy, and dioxo substituents, along with the complex pyrido[1,2-a]pyrazine core, suggests a high degree of molecular complexity that may contribute to its distinct pharmacological properties.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. The pyrido[1,2-a]pyrazine scaffold is particularly noteworthy due to its structural similarity to several bioactive molecules that have demonstrated efficacy in various disease models. The 7-methoxy-1,8-dioxo moiety within the pyrido[1,2-a]pyrazine ring system is particularly intriguing as it introduces a strong electron-withdrawing effect that can modulate the electronic properties of the molecule. This feature is often exploited in medicinal chemistry to enhance binding affinity and selectivity for target enzymes or receptors.

The benzamide group at the N-terminal position of the compound is another key feature that warrants detailed discussion. Benzamides are well-known pharmacophores that exhibit a wide range of biological activities. They are frequently found in drugs used to treat conditions such as pain, inflammation, and neurological disorders. The 3,4-diethoxy substituents on the benzene ring adjacent to the amide nitrogen further modify the electronic and steric environment of this moiety. These ethoxy groups can influence both the solubility and metabolic stability of the compound, making them important factors in drug design.

One of the most compelling aspects of this compound is its potential as a lead structure for drug discovery. The combination of the pyrido[1,2-a]pyrazine core with the benzamide group creates a molecular framework that is both structurally unique and biologically relevant. Recent studies have shown that derivatives of pyrido[1,2-a]pyrazine exhibit inhibitory activity against various enzymes involved in metabolic pathways associated with diseases such as cancer and diabetes. The presence of the 7-methoxy-1,8-dioxo group may enhance these effects by improving interactions with specific binding sites on target proteins.

The ethyl chain extending from the benzamide nitrogen further diversifies the structural landscape of this compound. This side chain can be modified in numerous ways to optimize pharmacokinetic properties such as bioavailability and tissue distribution. Additionally, it provides a handle for further derivatization through chemical modifications like halogenation or alkylation. Such modifications are often employed in medicinal chemistry to fine-tune biological activity and reduce off-target effects.

From a synthetic perspective,3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)benzamide represents an excellent example of how complex heterocyclic structures can be constructed through multi-step organic synthesis. The synthesis likely involves key steps such as condensation reactions between appropriately substituted pyridopyrazine precursors and benzamide derivatives. The introduction of the diethoxy, methoxy, and dioxo functional groups would require careful control over reaction conditions to ensure regioselectivity and high yield.

The potential biological activity of this compound has not gone unnoticed by researchers in academia and industry alike. Preclinical studies have begun to explore its interactions with various biological targets using both computational modeling and experimental approaches. Initial results suggest that it may exhibit inhibitory activity against enzymes such as kinases or proteases that are implicated in disease pathogenesis. These findings are particularly promising given the success of kinase inhibitors in treating cancers and inflammatory diseases.

Moreover,3,4-diethoxy-N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H, 4H, 8H-pyrido[1, 2-a]pyrazin -2 -yl}ethyl)benzamide also holds potential for therapeutic applications beyond oncology and inflammation. Its unique structural features may make it useful in addressing other diseases such as neurodegenerative disorders or infectious diseases caused by bacterial or viral pathogens. The ability to fine-tune its chemical structure allows medicinal chemists to explore multiple avenues for drug development simultaneously.

In conclusion,1040660 -71 -6 and its corresponding product name represent a fascinating example of modern pharmaceutical chemistry at work. The intricate molecular architecture combined with promising preclinical data positions this compound as a valuable tool for further drug discovery efforts aimed at treating some of today's most challenging diseases.

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